Imidacloprid-olefin
Description
Contextualization of Neonicotinoid Metabolism and Environmental Occurrence
Neonicotinoids are a class of systemic insecticides valued in agriculture for their effectiveness against a wide range of pests. oup.com Their mode of action targets the central nervous system of insects. orst.edu Once introduced into the environment, neonicotinoids like imidacloprid (B1192907) undergo transformation through various biotic and abiotic processes, leading to the formation of several metabolites. nih.gov These degradation processes can occur in soil, water, and within living organisms. nih.govnih.gov Due to their high water solubility, neonicotinoids and their metabolites can be transported from agricultural fields into surrounding ecosystems, including surface and groundwater. oup.commdpi.com
The metabolism of imidacloprid can follow several pathways, including oxidation, reduction, and hydrolysis. nih.gov One of the key metabolic routes is the oxidation of the imidazolidine (B613845) ring, which can lead to the formation of imidacloprid-olefin (B105727). orst.eduresearchgate.net This transformation is often mediated by enzymes such as cytochrome P450. nih.govmdpi.com The persistence of imidacloprid in soil can be significant, with half-lives varying widely depending on environmental conditions. oup.com
Significance of this compound as a Principal Metabolite in Environmental and Biological Systems
This compound is recognized as a principal and often more toxic metabolite of imidacloprid. orst.edumdpi.com Its formation has been documented in various matrices, including soil, water, plants, and animals. orst.edursc.orgnih.gov
In environmental systems , the formation of this compound is a notable degradation pathway. For instance, in laboratory tests on sandy loam soil, this compound was identified as a metabolite. orst.edu While its formation rate in aerobic soil metabolism studies is considered minor, it is a consistently detected transformation product. epa.gov In aquatic environments, this compound has been detected in surface water, treated drinking water, and tap water, indicating its persistence through conventional water treatment processes. nih.gov
In biological systems , imidacloprid is metabolized to this compound in both invertebrates and vertebrates. Studies have shown its presence in honey bees, where it is formed after the ingestion of imidacloprid. acs.org It has also been quantified in the tissues of various organisms, including birds and amphibians. nih.govoup.com For example, research on Northern Leopard frogs exposed to imidacloprid revealed the presence of this compound in their brains, demonstrating its ability to cross the blood-brain barrier. nih.govnsf.gov Similarly, it has been detected in the plasma, liver, and fecal matter of Japanese quail after oral exposure to imidacloprid. usgs.gov In plants, this compound is a known metabolite, found in various plant parts after the parent compound is applied. orst.edutennessee.edu
The following table summarizes the detection of this compound in various systems:
Table 1: Detection of this compound in Environmental and Biological Systems| System | Matrix | Detected Concentration/Notes |
| Environmental | Soil | Identified as a metabolite in laboratory soil tests. orst.edu |
| Water | Detected in source water, treated water, and tap water, with concentrations up to 0.80 ng/L in tap water. nih.gov | |
| Biological (Plants) | Walnut | Detected in the nutmeat and husk. researchgate.net |
| Hemlock Trees | Found in plant tissues; considered an insecticidal metabolite. savehemlocksnc.org | |
| Biological (Invertebrates) | Honey Bees | Formed after oral ingestion of imidacloprid. acs.org |
| Biological (Vertebrates) | Northern Leopard Frogs | Detected in brain tissue, with concentrations showing a dose-response relationship. nih.govnsf.gov |
| Japanese Quail | Found in plasma, liver, and fecal matter. usgs.gov | |
| Goldfish | Detected in the intestine and liver. mdpi.com |
Current Research Landscape Pertaining to this compound
The current research on this compound is multifaceted, focusing on its detection, formation, and biological implications. A significant area of investigation involves the development and refinement of analytical methods for its quantification in complex matrices. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the sensitive and specific detection of this compound in environmental and biological samples. mdpi.comresearchgate.net
Researchers are also actively studying the metabolic pathways that lead to the formation of this compound. This includes identifying the specific enzymes and conditions that favor its production from the parent imidacloprid molecule. nih.govresearchgate.net Understanding these pathways is crucial for predicting the environmental fate of imidacloprid.
Furthermore, a growing body of research is dedicated to understanding the biological activity of this compound. Studies have indicated that this compound can be more toxic to certain insects than imidacloprid itself, highlighting its importance in risk assessment. researchgate.netmdpi.com Investigations into its effects on non-target organisms, such as amphibians and birds, are ongoing to better understand the broader ecological implications of imidacloprid use. nih.govoup.com The presence of this compound in human urine has also been reported, prompting further research into human exposure and metabolism. nih.gov
The following table provides an overview of recent research findings related to this compound:
Table 2: Summary of Recent Research Findings on this compound| Research Focus | Key Findings |
| Analytical Detection | LC-MS/MS methods have been developed for the concurrent determination of imidacloprid and its metabolites, including this compound, in various plant matrices with quantification limits around 0.01 mg/kg. researchgate.net |
| A study in Wuhan, China, detected this compound in tap water at concentrations up to 0.80 ng/L. nih.gov | |
| Environmental Fate and Occurrence | This compound was identified as a transformation product in fungal-amended samples during the degradation of imidacloprid by Phanerodontia chrysosporium. rsc.org |
| It was detected in soil samples near hemlock trees treated with imidacloprid. cdnsciencepub.com | |
| Biological Metabolism and Effects | In Northern Leopard frogs, this compound was detected in the brain, and its concentration showed a dose-response relationship with the exposure to the parent compound. nih.govnsf.gov |
| Studies on goldfish suggest that imidacloprid is first dehydrogenated to produce this compound in the liver. mdpi.com | |
| In humans, this compound is considered a relevant metabolite for biomonitoring studies. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
115086-54-9 |
|---|---|
Molecular Formula |
C9H8ClN5O2 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
(NZ)-N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-ylidene]nitramide |
InChI |
InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) |
InChI Key |
TYLCDJYHUVCRBH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC(=NC=C1CN\2C=CN/C2=N/[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CNC2=N[N+](=O)[O-])Cl |
Synonyms |
1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine; NTN 33893-olefin; NTN 35884 |
Origin of Product |
United States |
Formation and Biotransformation Pathways of Imidacloprid Olefin
Oxidative Metabolism of Imidacloprid (B1192907) Leading to Olefin Formation
The primary route for the formation of imidacloprid-olefin (B105727) in many organisms is through oxidative metabolism. This process involves the enzymatic conversion of the parent imidacloprid molecule.
Role of Cytochrome P450 Monooxygenases in Olefinogenesis
Cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes, play a pivotal role in the metabolism of imidacloprid. nih.govmdpi.com These enzymes catalyze the hydroxylation of the imidazolidine (B613845) ring of imidacloprid, leading to the formation of 4-hydroxy and 5-hydroxy imidacloprid. ijcmas.commdpi.com These hydroxylated intermediates can then be converted to this compound. ijcmas.com
Specifically, human liver CYPs, such as CYP3A4, CYP2C19, and CYP2A6, have been shown to be selective for the oxidation of the imidazolidine ring. nih.govresearchgate.net CYP3A4, in particular, is a key enzyme that metabolizes imidacloprid to both 5-hydroxy-imidacloprid and, to a lesser extent, the olefin derivative through hydroxylation and subsequent desaturation. nih.govnih.govacs.org Studies in various organisms, including insects and poultry, have also highlighted the importance of CYPs in this transformation. frontiersin.orgnih.govresearchgate.net For instance, the CYP6G1 enzyme is involved in imidacloprid metabolism in some insects. frontiersin.org In the small brown planthopper, Laodelphax striatellus, the overexpressed CYP353D1v2 has been shown to degrade imidacloprid, producing 5-hydroxy-imidacloprid. nih.gov The presence of piperonyl butoxide, a known inhibitor of cytochrome P450 monooxygenases, has been observed to hinder the formation of 5-hydroxy and olefin imidacloprid, further confirming the role of these enzymes. researchgate.net
The activity of these enzymes can vary between species, leading to differences in the rate and extent of this compound formation. nih.govnih.gov
Enzymatic Dehydrogenation Mechanisms
The formation of this compound from the hydroxylated intermediates involves a dehydration or dehydrogenation step. nih.govresearchgate.net Following the initial hydroxylation of the imidazolidine ring by CYPs to form 5-hydroxy-imidacloprid, a subsequent enzymatic reaction removes a water molecule to create the double bond characteristic of the olefin metabolite. nih.govfrontiersin.orgresearchgate.net This process of dehydrogenation is a key step in the metabolic pathway leading to this compound. frontiersin.org In some microbial systems, this transformation from imidacloprid to the olefin metabolite occurs via hydroxylation and dehydrogenation. researchgate.net
Photolytic and Abiotic Transformation Pathways Yielding this compound
Imidacloprid present in the environment, particularly in water and on surfaces, is susceptible to degradation by sunlight, a process known as photolysis. nih.gov This abiotic pathway can also lead to the formation of this compound. researchgate.netresearchgate.net
Studies have shown that the photodecomposition of imidacloprid in water follows first-order kinetics, with this compound being one of the identified photoproducts, alongside imidacloprid urea (B33335) and imidacloprid desnitro. researchgate.netresearchgate.netresearchgate.net The rate of this degradation can be influenced by factors such as temperature and the initial concentration of imidacloprid. nih.gov While photolysis is a significant degradation route in aquatic systems, the formation of this compound through this pathway is generally considered minor compared to other photoproducts like imidacloprid urea. orst.edufarmlandbirds.netacs.org The half-life of imidacloprid in water due to photolysis can range from hours to a few days. farmlandbirds.net
Microbial Biotransformation Routes and Olefin Intermediates
A diverse range of soil and water microorganisms, including bacteria and fungi, can degrade imidacloprid. nih.govijcmas.com These microbial biotransformation pathways can also generate this compound as an intermediate metabolite. ijcmas.comfrontiersin.orgresearchgate.net
Several bacterial strains have been identified that can transform imidacloprid. For example, Stenotrophomonas maltophilia has been shown to hydroxylate imidacloprid to produce 5-hydroxy-imidacloprid, which can then be converted to this compound. frontiersin.orgnih.govresearchgate.netresearchgate.net Similarly, Pseudoxanthomonas indica can metabolize imidacloprid to 5-hydroxy imidacloprid and this compound, with the specific products depending on the available carbon source. mdpi.com Other bacteria, such as Mycobacterium sp., can also produce olefin as a metabolite during imidacloprid degradation. ijcmas.com The formation of olefin and 5-hydroxy imidacloprid has been noted during the biodegradation of imidacloprid by various microbial consortia. researchgate.net
The process often occurs through co-metabolism, where the microorganism degrades the insecticide while utilizing another carbon source for growth. researchgate.net For instance, Hymenobacter latericoloratus has been shown to degrade imidacloprid via co-metabolism hydroxylation, leading to the formation of 5-hydroxy and olefin imidacloprid. researchgate.net
Comparative Analysis of Olefin Formation Across Diverse Biological Systems
The formation of this compound is a common metabolic step across a wide range of biological systems, including mammals, insects, plants, and microorganisms. acs.orgfrontiersin.orgorst.edu However, the specific pathways and the extent of olefin formation can vary significantly.
In mammals, including humans and rabbits, metabolism in the liver via cytochrome P450 enzymes is a primary route, producing 5-hydroxy-imidacloprid and subsequently the olefin metabolite. nih.govacs.orgorst.edu Studies comparing rat and rainbow trout metabolism have shown that while both species produce 5-hydroxy-imidacloprid, the rate of formation is significantly higher in rats. nih.gov
In plants, imidacloprid is metabolized to various products, including the olefin derivative. researchgate.netorst.edu After uptake, imidacloprid can be converted to 5-hydroxy-imidacloprid and then further to this compound. researchgate.net
Microbial systems also demonstrate the capacity to produce this compound, often through hydroxylation pathways similar to those in higher organisms. frontiersin.orgresearchgate.net However, some microbial degradation pathways may not produce significant amounts of the olefin metabolite. For instance, a study on a synergistic duckweed and microbial system showed the degradation of imidacloprid to other metabolites, with this compound being absent. nsf.gov
The following table summarizes the key findings on this compound formation in different biological systems.
| Biological System | Key Enzymes/Pathways | Primary Precursor | References |
| Mammals (Human, Rabbit, Rat) | Cytochrome P450 (e.g., CYP3A4) in the liver | 5-hydroxy-imidacloprid | nih.govacs.orgnih.govorst.edu |
| Insects (Honeybee, Housefly, Termite) | Oxidative metabolism | 5-hydroxy-imidacloprid | orst.edursc.orgresearchgate.net |
| Poultry (Chicken, Duck) | Cytochrome P450-mediated metabolism | 4-hydroxy- and 5-hydroxy-imidacloprid | mdpi.comnih.gov |
| Plants | Metabolic hydroxylation and dehydration | 5-hydroxy-imidacloprid | researchgate.netorst.edu |
| Microorganisms (S. maltophilia, P. indica) | Microbial hydroxylation and dehydrogenation | 5-hydroxy-imidacloprid | mdpi.comfrontiersin.orgnih.govresearchgate.net |
| Environmental (Photolysis) | Photodegradation in water | Imidacloprid | nih.govresearchgate.netresearchgate.net |
Environmental Dynamics and Partitioning of Imidacloprid Olefin
Persistence and Degradation Kinetics in Soil Ecosystems
The persistence and degradation of imidacloprid-olefin (B105727) in soil are influenced by a variety of factors, including the physicochemical properties of the soil itself.
The formation of this compound from its parent compound, imidacloprid (B1192907), has been observed in different soil types. In a laboratory study, the formation of this compound, along with imidacloprid-urea, was first detected on day 30 of degradation at 28°C in Gangetic alluvial soil, lateritic soil, and coastal alkaline soil. nih.gov Another study examining sandy loam, loamy sand, and clay loam soils found that imidacloprid degraded into several metabolites, including the olefin metabolite. tandfonline.com The persistence of the parent imidacloprid was found to be greater in clay loam soil compared to loamy sand and sandy loam soils, suggesting that soil type significantly influences the rate at which metabolites like this compound may be formed and subsequently persist. tandfonline.com
The table below summarizes the detection and formation of this compound in different soil types based on research findings.
Table 1: Detection and Formation of this compound in Various Soil Types
| Soil Type | Detection/Formation of this compound | Reference |
| Gangetic alluvial soil | Detected on day 30 of degradation | nih.gov |
| Lateritic soil | Detected on day 30 of degradation | nih.gov |
| Coastal alkaline soil | Detected on day 30 of degradation | nih.gov |
| Sandy loam | Degraded from Imidacloprid | tandfonline.com |
| Loamy sand | Degraded from Imidacloprid | tandfonline.com |
| Clay loam | Degraded from Imidacloprid | tandfonline.com |
Adsorption and Desorption Dynamics in Varied Soil Matrices
The movement and availability of this compound in soil are largely governed by adsorption and desorption processes. Research has shown that the sorption of imidacloprid and its metabolites, including imidacloprid-guanidine-olefin, is highly variable and hysteretic in all cases studied. sdstate.edu Normalizing sorption coefficients to the organic carbon or clay content of the soil did not reduce this variability, indicating the complexity of these interactions. nih.gov
A study comparing the sorption of imidacloprid and its metabolites found the following order of sorption (Kf): imidacloprid-guanidine > imidacloprid-guanidine-olefin > imidacloprid > imidacloprid-urea. acs.org The average organic carbon-normalized sorption coefficient (Kf-oc) for imidacloprid-guanidine-olefin was 2740. acs.org Desorption was found to be hysteretic for all these chemicals in all soils tested, with the greatest hysteresis observed for imidacloprid-guanidine and imidacloprid-guanidine-olefin. acs.org This suggests that once bound to soil particles, this compound is not easily released back into the soil solution.
The table below presents the average organic carbon-normalized sorption coefficients (Kf-oc) for Imidacloprid and its metabolites.
Table 2: Average Organic Carbon-Normalized Sorption Coefficients (Kf-oc)
| Compound | Average Kf-oc | Reference |
| Imidacloprid-guanidine | 3200 | acs.org |
| Imidacloprid-guanidine-olefin | 2740 | acs.org |
| Imidacloprid | 412 | acs.org |
| Imidacloprid-urea | 203 | acs.org |
Mobility and Transport in Aquatic Environments
The presence of this compound in aquatic systems is a concern due to the potential for contamination from agricultural runoff and leaching.
In aquatic environments, imidacloprid can degrade through photolysis (breakdown by light) and hydrolysis (reaction with water). Photodegradation of imidacloprid in water can lead to the formation of several products, including this compound. tandfonline.comorst.edu One study identified imidacloprid urea (B33335), imidacloprid olefin, and imidacloprid desnitro as the major photolysis products in distilled water. tandfonline.com Another laboratory test on a sandy loam soil surface also found that photodegradation produced lesser amounts of an olefin metabolite. orst.eduorst.edu While both photolysis and hydrolysis can occur, they may proceed along different metabolic pathways, although in some cases they can lead to the same major intermediate, imidacloprid-urea. orst.eduresearchgate.net
Once in aquatic systems, this compound can become bioavailable to aquatic organisms. A study on the absorption and distribution of imidacloprid and its metabolites in goldfish found that this compound was detected in the intestine and liver. mdpi.com In a continuous exposure experiment, the content of this compound in the liver of goldfish increased until day 3, then decreased, and then gradually increased again. mdpi.com This indicates that this compound can be taken up and distributed within the tissues of fish. The compound is also considered very toxic to aquatic life with long-lasting effects. lgcstandards.com
Aquatic Photolysis and Hydrolysis Pathways
Translocation and Accumulation within Plant Systems
Imidacloprid is a systemic insecticide, meaning it can be taken up by plants and translocated to different tissues. orst.edu This translocation also applies to its metabolites, including this compound.
Research has shown that soil-applied imidacloprid and its olefin and hydroxy metabolites can be translocated to the nectar of buckwheat (Fagopyrum esculentum). umn.edu In one study, the concentration of the olefin metabolite in nectar was 0.2 ppm (0.5 ppb/flower) at the label rate and 0.5 ppm (1.1 ppb/flower) at twice the label rate. umn.edu Another study on woody landscape plants also found that imidacloprid breaks down into insecticidal metabolites, including this compound. oup.com The presence of this compound was prevalent in the green plant tissues. researchgate.net This translocation and accumulation of this compound in plant tissues, including nectar, raises concerns about potential exposure to pollinators and other organisms that feed on these plants. oup.comepa.gov
The table below shows the concentration of this compound found in the nectar of Fagopyrum esculentum.
Table 3: Concentration of this compound in Fagopyrum esculentum Nectar
| Application Rate | Concentration in Nectar (ppm) | Concentration in Nectar (ppb/flower) | Reference |
| Label Rate | 0.2 | 0.5 | umn.edu |
| Twice Label Rate | 0.5 | 1.1 | umn.edu |
Systemic Movement in Vascular Tissues
Once imidacloprid is introduced into a plant, it and its metabolites can be transported throughout the organism via its vascular tissues. Imidacloprid itself is known for its systemic properties, readily moving through the plant's water-conducting xylem tissue. etsu.eduresearchgate.net This acropetal movement, from the roots towards the upper parts of the plant, allows the compound to reach various plant organs. researchgate.net
This compound, a key and often more toxic metabolite, is also subject to this systemic transport. savehemlocksnc.orgmdpi.com Research indicates that while imidacloprid shows high mobility within the xylem, its movement within the phloem, which transports sugars and other organic nutrients, is limited. researchgate.net This suggests that the primary direction of this compound movement within the plant is upwards from the point of uptake.
Studies have shown that after application, imidacloprid is absorbed by the roots and translocated throughout the plant. etsu.eduorst.edu This systemic action ensures that even parts of the plant not directly treated can be protected from pests. The conversion of imidacloprid to this compound occurs within the plant tissues, and this metabolite then also circulates within the vascular system. researchgate.netsavehemlocksnc.org The efficiency of this translocation can be influenced by several factors, including the plant species, its health, soil conditions, and the application method. mdpi.com For instance, deciduous trees have been observed to have higher nutrient translocation rates compared to evergreen trees, which may also affect the movement of systemic insecticides. mdpi.com
Spatial and Temporal Distribution in Plant Organisms
The distribution of this compound within a plant is not uniform and changes over time. Research on various plant species has provided insights into these spatial and temporal dynamics.
In eastern hemlock trees treated with imidacloprid, a distinct pattern of distribution for the parent compound and its metabolites has been observed. oup.comnih.govresearchgate.net While the highest concentrations of imidacloprid were found in the lower part of the tree canopy, the highest concentrations of this compound were detected in the top stratum. oup.comnih.govresearchgate.net This suggests that as imidacloprid moves up the tree, it is metabolized into the more toxic olefin form, leading to an accumulation of the metabolite in the upper canopy.
The temporal distribution is also significant. In the same study on eastern hemlocks, imidacloprid concentrations peaked in sap at 12 months and in tissues at 15 months post-treatment. oup.comnih.govresearchgate.net In contrast, this compound concentrations continued to rise and were highest at 36 months post-treatment, indicating a prolonged presence and continuous formation of this metabolite within the tree. oup.comnih.govresearchgate.netoup.com This long-term presence of this compound contributes to the extended period of insecticidal activity. pnas.org
In rapeseed plants grown in contaminated soil, this compound was prevalent in the green plant tissues but was not detected in the roots. nih.gov This further supports the understanding that imidacloprid is taken up by the roots and then metabolized to this compound as it is transported to the aerial parts of the plant.
Studies on apple trees have also shown that the degradation and metabolism of imidacloprid, including the formation of this compound, differ significantly between various plant parts like shoots, leaves, and fruits. nih.gov
Spatial and Temporal Distribution of Imidacloprid and its Metabolites in Eastern Hemlock
| Compound | Location of Highest Concentration | Time of Peak Concentration (Post-Treatment) |
|---|---|---|
| Imidacloprid | Bottom stratum of the canopy oup.comnih.govresearchgate.net | 12 months (sap), 15 months (tissue) oup.comnih.govresearchgate.net |
| This compound | Top stratum of the canopy oup.comnih.govresearchgate.net | 36 months (sap and tissue) oup.comnih.govresearchgate.net |
| 5-hydroxy-imidacloprid | Top stratum of the canopy oup.comnih.govresearchgate.net | 12 months (sap), 15 months (tissue) oup.comnih.govresearchgate.net |
Biomagnification and Bioaccumulation Potential in Ecological Food Chains
Bioaccumulation is the buildup of a substance in an individual organism, while biomagnification is the increasing concentration of a substance at successively higher levels in a food chain. cimi.org The potential for imidacloprid and its metabolites, including this compound, to enter and move through food webs is a critical aspect of their environmental risk profile.
Imidacloprid's chemical properties, specifically its relatively low octanol-water partition coefficient (log Kow of 0.57), suggest a low likelihood of bioaccumulation in the traditional sense, where compounds accumulate in fatty tissues. etsu.eduwa.gov For this reason, regulatory bodies have sometimes waived the need for bioconcentration studies. wa.gov
However, the systemic nature of imidacloprid and the formation of the more toxic and persistent this compound within plants create a direct pathway for these compounds to enter the food chain. pnas.org Herbivorous insects feeding on treated plants ingest these chemicals. pnas.org Research has shown that imidacloprid and its toxic metabolite olefin can be present in hemlock trees for at least three years, and at detectable levels for up to seven years. pnas.org During this time, herbivores feeding on these trees are exposed to and can accumulate these compounds, which can then be transferred to their predators. pnas.org
Studies have documented the presence of imidacloprid and its metabolites in various organisms. For instance, imidacloprid, imidacloprid-urea, and this compound have been detected in benthic macroinvertebrates in streams adjacent to treated hemlock stands. researchgate.net Furthermore, imidacloprid was detected in salamanders from these streams, indicating that the insecticide can move from the terrestrial to the aquatic environment and be taken up by wildlife. researchgate.net The detection of this compound in these food webs is particularly concerning as it is often more toxic to insects than the parent compound. mdpi.comorst.edu
The transfer of neonicotinoids through food chains can have cascading effects, potentially impacting predator populations and altering the balance between herbivores and their natural enemies. pnas.org For example, honeydew excreted by phloem-feeding insects on treated plants can contain imidacloprid and be toxic to beneficial insects that consume it. pnas.org While the classic model of biomagnification seen with persistent organic pollutants (POPs) that accumulate in fat may not fully apply, the continuous ingestion of contaminated plant material and prey can lead to significant exposure and potential adverse effects at higher trophic levels. cimi.org
Detected Residues in Organisms
| Organism | Compound(s) Detected | Source of Exposure |
|---|---|---|
| Benthic Macroinvertebrates | Imidacloprid, Imidacloprid-urea, this compound researchgate.net | Streams adjacent to treated hemlock stands researchgate.net |
| Salamanders (Desmognathus) | Imidacloprid researchgate.net | Streams adjacent to treated hemlock stands researchgate.net |
| Herbivorous Insects | Imidacloprid, this compound pnas.org | Feeding on treated plants pnas.org |
Bioactivity and Receptor Interactions of Imidacloprid Olefin
Differential Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinities and Modulatory Effects
Imidacloprid-olefin (B105727) exhibits distinct binding affinities and modulatory effects on nicotinic acetylcholine receptors (nAChRs), the primary target site for neonicotinoid insecticides. While imidacloprid (B1192907) itself is a potent agonist of insect nAChRs, its metabolite, this compound, can display even greater activity in some instances. usda.gov
Research has shown that this compound's affinity for nAChRs can be significantly higher than that of its parent compound in certain insect species. This enhanced binding is a key factor contributing to its increased toxicity to some pests. nsf.gov For instance, studies on house fly head acetylcholine receptors have indicated the relevance of the imidacloprid binding site to the insecticidal activity of related compounds. nih.gov
However, the interaction is not uniform across all nAChR subtypes or even across different organisms. In mammals, for example, imidacloprid and its olefin metabolite generally show a lower binding affinity for nAChRs compared to insects, which is a basis for their selective toxicity. nsf.govorst.eduebi.ac.uk Nevertheless, some studies have noted that certain metabolites can have an increased affinity for mammalian nAChRs compared to the parent compound. nih.gov For instance, while this compound activated human nAChRs, it did so less potently than the desnitro-imidacloprid metabolite. nih.govresearchgate.netdntb.gov.ua
The modulatory effects of this compound are complex. As an agonist, it binds to the nAChR, causing the ion channel to open and leading to the continuous stimulation of nerve cells. journalijar.com This overstimulation results in paralysis and ultimately the death of the insect. nsf.govebi.ac.uk The binding is often described as irreversible or slowly reversible, contributing to its potent insecticidal effect. nsf.govorst.edu
It has been suggested that there are different types of imidacloprid targets, which could explain the differential toxicity observed. Studies on honeybees have pointed to two receptors that are expressed differently during development, which are affected by imidacloprid and its metabolites, including the olefin. nih.gov
Table 1: Comparative Receptor Activity of Imidacloprid and its Metabolites on Human nAChRs This table is interactive. You can sort and filter the data.
| Compound | Effect on Human nAChRs | Potency | Reference |
|---|---|---|---|
| Imidacloprid (IMI) | Agonist | 2-3 orders of magnitude lower than nicotine (B1678760) and DN-IMI | nih.gov |
| This compound (IMI-olefin) | Agonist | Less potent than DN-IMI; similar range to IMI | nih.govresearchgate.netdntb.gov.ua |
| Desnitro-imidacloprid (DN-IMI) | Agonist | Equipotent with nicotine | nih.govresearchgate.netdntb.gov.ua |
Comparative Insecticidal Activity of this compound Relative to Parent Compound and Other Metabolites
The insecticidal activity of this compound is often greater than that of the parent compound, imidacloprid, and other metabolites. This enhanced toxicity has been observed in a variety of insect pests.
For example, this compound is reported to be 10 times more toxic to insects and mammals. nsf.gov Research on the hemlock woolly adelgid has shown that this compound is highly toxic and persists in treated hemlock trees. isa-arbor.com In the case of aphids, the olefin metabolite, along with other metabolites like the imidazolidine (B613845) derivative and the nitroso-derivative, were found to be more toxic than imidacloprid itself. orst.edu
Studies on honeybees have also revealed the potent toxicity of this compound. In acute toxicity tests, the lethal dose 50 (LD50) for this compound was lower than that of imidacloprid, indicating higher toxicity. boerenlandvogels.nl The 5-hydroxyimidacloprid metabolite was found to be as toxic as the parent compound. boerenlandvogels.nl
The comparative toxicity can vary depending on the insect species and the specific metabolite. For instance, while this compound and 5-hydroxy-imidacloprid are toxic to honeybees, other metabolites may require much higher doses to induce mortality in acute tests. boerenlandvogels.nl However, chronic exposure studies have shown that imidacloprid and all its studied metabolites can be toxic to honeybees over time. boerenlandvogels.nl
The synergistic effect of imidacloprid and its bioactive metabolites, including this compound, can lead to a significant increase in insecticidal activity. One study demonstrated that a mixture of imidacloprid and its metabolites was approximately 1.5 to 189.7 times more effective against wheat aphids than a single compound. nih.govacs.org
Mechanisms of Resistance Involving Imidacloprid Olefin
Metabolic Detoxification Pathways Mediated by Cytochrome P450s and Other Enzymes
Metabolic detoxification is a primary defense mechanism in insects against xenobiotics, including insecticides. This process typically involves a series of enzymatic reactions categorized into Phase I, II, and III. Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in Phase I detoxification, often initiating the breakdown of insecticides. iosrjournals.orgfrontiersin.org
The conversion of imidacloprid (B1192907) to imidacloprid-olefin (B105727) is a key metabolic step. This transformation can occur through hydroxylation of the imidazolidine (B613845) ring to form 4/5-hydroxy-imidacloprid, followed by dehydration, or through direct desaturation of the imidazolidine moiety. iosrjournals.org Studies have shown that P450s are instrumental in this process. For instance, in house flies, the formation of this compound is a major metabolic pathway, and the use of P450 inhibitors can suppress this degradation. oup.comjst.go.jp Similarly, research on various insect species, including the brown planthopper (Nilaparvata lugens) and the sweet potato whitefly (Bemisia tabaci), has demonstrated that increased P450 activity is a major mechanism of imidacloprid resistance. researchgate.netpnas.org The overexpression of specific P450 genes, such as CYP6CM1 in B. tabaci and CYP6ER1 and CYP6AY1 in N. lugens, has been directly linked to enhanced metabolism of imidacloprid and, consequently, resistance. researchgate.netpnas.orgnih.gov
While P450s are central, other enzyme families also contribute to the detoxification of imidacloprid and its metabolites. Glutathione S-transferases (GSTs) and carboxylesterases (CarE) are also involved in insecticide detoxification. iosrjournals.orgplos.org However, in the context of imidacloprid, their role appears to be less prominent than that of P450s in many species. plos.org For example, in honey bees, P450s are the primary enzymes for detoxifying imidacloprid, with esterases and GSTs playing a lesser role. plos.org
It's noteworthy that the metabolic fate of imidacloprid can vary between species. In some cases, this compound is a transient intermediate that is further metabolized. For example, in termites (Reticulitermes flavipes), this compound is a major metabolite, but over time, it is converted to more polar compounds. oup.com
Table 1: Key Enzymes Involved in this compound Related Resistance
| Enzyme Family | Role in Imidacloprid Metabolism | Examples of Involved Genes/Enzymes | Insect Species |
| Cytochrome P450s (P450s) | Primary enzymes responsible for the oxidative metabolism of imidacloprid, including the formation of this compound. researchgate.netpnas.org | CYP6CM1, CYP6ER1, CYP6AY1, CYP353D1v2 researchgate.netpnas.orgnih.govnih.gov | Bemisia tabaci, Nilaparvata lugens, Laodelphax striatellus |
| Glutathione S-transferases (GSTs) | Involved in Phase II detoxification by conjugating metabolites for excretion. iosrjournals.org Their direct role in this compound metabolism is less defined compared to P450s. plos.org | - | General insecticide resistance |
| Carboxylesterases (CarE) | Hydrolyze ester bonds in insecticides. Their involvement in imidacloprid resistance can be species-specific. plos.org | - | Musca domestica |
Role of this compound in Insecticide Resistance Phenotypes
The accumulation of this compound in plant tissues can also contribute to the long-term efficacy and potential for resistance development. researchgate.net When imidacloprid is applied systemically to plants, it can be metabolized to this compound, which is then present in the plant tissues consumed by insects. researchgate.net This sustained exposure to a potent toxicant can exert strong selection pressure for the development of resistance.
Target-Site Resistance Mechanisms and Their Interaction with Olefin Bioactivity
The primary target site for imidacloprid and other neonicotinoid insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system. iosrjournals.orgebi.ac.uk Alterations in this target site can lead to resistance by reducing the binding affinity of the insecticide.
Target-site resistance to neonicotinoids has been identified in several insect species. nih.gov A notable example is the R81T mutation in the β1 subunit of the nAChR in the green peach aphid, Myzus persicae, which confers resistance to imidacloprid. nih.gov Similarly, a Y151S point mutation in the nAChR of the brown planthopper, Nilaparvata lugens, has been associated with imidacloprid resistance in laboratory-selected strains. researchgate.net
The interaction between target-site resistance and the bioactivity of this compound is an important consideration. Since this compound also acts on the nAChR, mutations that confer resistance to imidacloprid are likely to also provide resistance to its olefin metabolite. iosrjournals.org However, the degree of cross-resistance can vary. The binding affinity of this compound to the nAChR may differ from that of imidacloprid, potentially influencing the level of resistance conferred by a specific target-site mutation.
It is important to note that in many field populations exhibiting imidacloprid resistance, metabolic resistance, particularly through P450s, is often the predominant mechanism rather than target-site mutations. researchgate.net However, the co-occurrence of both metabolic and target-site resistance mechanisms can lead to very high levels of resistance.
Genomic and Proteomic Underpinnings of Olefin-Related Resistance
Advances in genomic and proteomic technologies have provided deeper insights into the molecular basis of insecticide resistance, including that related to this compound.
Genomic studies, such as transcriptomics (analyzing the complete set of RNA transcripts), have been instrumental in identifying the specific genes that are overexpressed in resistant insect strains. As mentioned earlier, the overexpression of certain P450 genes is a common finding in imidacloprid-resistant populations. researchgate.netpnas.orgnih.gov Genomic analyses can also reveal mutations in the nAChR genes that lead to target-site resistance. nih.gov Furthermore, genomic approaches can uncover other potential resistance mechanisms, such as the involvement of transporter proteins like ATP-binding cassette (ABC) transporters, which can actively pump insecticides out of cells. nih.govcsumb.edu
Proteomic studies, which analyze the complete set of proteins in a cell or organism, complement genomic data by confirming the increased production of specific detoxification enzymes. mdpi.comresearchgate.netnih.gov For example, proteomic analysis of imidacloprid-resistant Colorado potato beetles has shown differences in protein expression, although directly detecting the small, individual contributions of many P450s can be challenging. mdpi.com Proteomic studies can also identify other proteins that are differentially expressed in resistant insects, potentially revealing novel resistance mechanisms or fitness costs associated with resistance. researchgate.netnih.gov For instance, a study on the German cockroach indicated that exposure to imidacloprid led to increased levels of P450 monooxygenase and antioxidant enzymes, suggesting a multi-faceted response to insecticide stress. researchgate.net
The integration of genomic and proteomic data provides a comprehensive picture of the complex molecular machinery underlying imidacloprid resistance and the role of this compound within this framework. This knowledge is crucial for developing effective resistance management strategies.
Analytical Chemistry Methodologies for Imidacloprid Olefin Detection and Quantification
Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices
Effective extraction and sample cleanup are foundational steps for the reliable analysis of Imidacloprid-olefin (B105727), particularly from intricate environmental and biological matrices. The choice of technique depends on the sample's nature, the analyte's physicochemical properties, and the subsequent analytical method.
A widely adopted technique for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach has been successfully used for extracting this compound and its parent compound from diverse samples such as pistachio nuts and crayfish tissues. fao.orgmdpi.com The standard QuEChERS procedure involves an initial extraction with acetonitrile (B52724), followed by a cleanup step using a combination of primary secondary amine (PSA) sorbent, and sometimes graphitized carbon black (GCB) or C18, to remove interfering matrix components like pigments and lipids. fao.orgnih.goviastate.edu However, it has been noted that dSPE (dispersive solid-phase extraction) containing GCB can lead to a significant decrease in recovery for this compound, by up to 60%. iastate.edu
For soil and plant matrices like wheat, a common extraction solvent is a mixture of acetonitrile and water (e.g., 8:2, v/v). researchgate.netsorbonne-nouvelle.fr This is often followed by a purification step using dispersive solid-phase extraction. researchgate.netsorbonne-nouvelle.fr In a method developed for crayfish tissues, samples were extracted with acetonitrile containing 0.1% acetic acid and cleaned up using a neutral alumina (B75360) column with PSA. mdpi.com
Other established methods include:
Solvent Extraction: Methanol (B129727)/water mixtures are used to extract this compound and other related compounds from samples like pollen, flowers, and leaves. researchgate.net For coffee beans, a mixture of methanol and 1% sulfuric acid has been utilized. researchgate.net
Solid-Phase Extraction (SPE): This technique is frequently employed for cleanup. After an initial liquid extraction, the extract is passed through an SPE column, such as silica (B1680970) gel or a Bond Elut NEXUS column, to isolate the analytes from matrix interferences. researchgate.netresearchgate.net
Liquid-Liquid Partitioning: This method, often used in conjunction with SPE, involves partitioning the analyte between two immiscible liquid phases. For instance, extracts can be applied to a column with diatomaceous earth and partitioned against a cyclohexane/ethyl acetate (B1210297) mixture. researchgate.net For coffee bean analysis, hexane (B92381) partitioning was used as a cleanup step. researchgate.net
These preparation techniques are essential to minimize matrix effects, which can suppress or enhance the analyte signal in the detector, thereby ensuring the accuracy of quantification. researchgate.netresearchgate.net
Chromatographic Separation and Detection Methods (e.g., LC-MS/MS, GC-MS)
Chromatographic methods coupled with mass spectrometry are the gold standard for the selective and sensitive determination of this compound. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalently used technique. mdpi.comencyclopedia.pub It offers high sensitivity and specificity for detecting this compound in a variety of samples, including wheat, soil, water, pollen, nectar, and animal tissues. sorbonne-nouvelle.frnih.govusda.gov The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, frequently with additives like acetic acid or formic acid to improve chromatographic peak shape and ionization efficiency. researchgate.nettandfonline.com
Detection by tandem mass spectrometry (MS/MS) is usually performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For this compound, a common transition monitored is m/z 254.1 > 236. fao.orgusgs.gov While it shows good response in positive ion mode, some studies have noted that the molecular ion peak [M-H]⁻ is greater and more symmetric in negative ion mode. nih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it is used less frequently for this compound due to the compound's low volatility. researchgate.netfree.fr To make the analyte suitable for GC analysis, a derivatization step is often necessary. One method involves the oxidation of Imidacloprid (B1192907) and its metabolites, including the olefin form, to their common moiety, 6-chloronicotinic acid (6-CNA). This product is then derivatized, for example with methyl trimethylsilyl (B98337) trifluoroacetamide, before GC-MS quantification. researchgate.net Direct GC-MS analysis of this compound has also been reported in spectral databases. nih.gov
The development of robust analytical methods is critical for the trace analysis of this compound. Validation is performed according to international guidelines, such as those from the European Commission (SANTE), to ensure the method's reliability. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Methods have been validated for a wide array of matrices, demonstrating high sensitivity with LOQs often in the low microgram-per-kilogram (µg/kg) or nanogram-per-gram (ng/g) range. For example, a UPLC-MS/MS method for wheat-soil systems reported an LOQ between 0.001 and 0.005 mg/kg for this compound. researchgate.netsorbonne-nouvelle.fr In crayfish tissues, the LOQ was found to be between 0.05 and 2.0 µg/L. mdpi.com A method for analyzing pistachio nuts achieved an LOQ of 0.01 mg/kg. fao.org
The tables below summarize the performance characteristics of various validated methods for this compound analysis.
Table 1: Performance of LC-MS/MS Methods for this compound This is an interactive table. You can sort and filter the data.
| Matrix | Method | LOQ | Recoveries (%) | RSD (%) | Citation |
|---|---|---|---|---|---|
| Wheat-Soil System | UPLC-MS/MS | 0.001–0.005 mg/kg | 74.4–109.5 | < 14.9 | researchgate.netsorbonne-nouvelle.fr |
| Pistachio | LC-MS/MS | 0.01 mg/kg | 96–115 | < 5 | fao.org |
| Crayfish Tissues | HPLC-MS/MS | 0.05–2.0 µg/L | 80.6–112.7 | 4.2–12.6 | mdpi.com |
| Wheat (grain, straw) | LC-MS/MS | 0.5-200 µg/kg (for 7 analytes) | 73.83–81.03 | < 8 | nih.gov |
| Plant Matrices | HPLC-MS/MS | 0.01 mg/kg | 91–97 | 6.0–8.5 | researchgate.net |
Table 2: Performance of HPLC Methods for this compound This is an interactive table. You can sort and filter the data.
| Matrix | Method | LOQ | Recoveries (%) | RSD (%) | Citation |
|---|
These validated methods are crucial for regulatory monitoring and for studying the environmental fate and metabolism of Imidacloprid. researchgate.net
To enhance the accuracy and precision of quantification, especially in complex matrices, isotope-labeled internal standards (IS) are widely used. mdpi.com These standards are analogues of the target analyte where one or more atoms have been replaced by a heavy isotope (e.g., Deuterium (D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).
For the analysis of this compound, standards such as Imidacloprid-d4 are commonly used. mdpi.com More specific labeled standards like this compound-(imidazole-1-¹⁵N, 98%; 2-¹³C, 99%; 2-amino-¹⁵N, 98%) are also commercially available, providing an ideal internal standard for this specific metabolite. isotope.com
The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. mdpi.comresearchgate.net Since the IS has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction and cleanup, and similar ionization effects (suppression or enhancement) in the mass spectrometer source. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be compensated for, leading to more accurate and reproducible results. This approach is particularly important for compensating for matrix effects, which are a common challenge in LC-MS/MS analysis. researchgate.netresearchgate.net
Method Development and Validation for Trace Analysis
Advanced Spectroscopic and Electrochemical Approaches in Olefin Detection
While chromatography coupled with mass spectrometry remains the dominant analytical technique, other methods are being explored.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. A ¹³C NMR spectrum for this compound is available in public databases, which can be used as a reference for structural confirmation. nih.gov Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are spectroscopic techniques used for rapid screening. However, a significant challenge with ELISA for Imidacloprid analysis is the cross-reactivity of antibodies with its metabolites. Studies have shown that this compound exhibits cross-reactivity, which can lead to an overestimation of the parent compound's concentration and confound results. researchgate.netdigitellinc.comdata.gov Therefore, while ELISA can be a useful screening tool, confirmation with a more selective technique like LC-MS/MS is recommended for complex samples. researchgate.netdata.gov
Electrochemical Approaches: Electrochemical sensors are gaining attention due to their potential for high sensitivity, low cost, and portability. mdpi.comencyclopedia.pub Research has demonstrated the detection of olefin imidacloprid in negative ion mode using an electrochemical detector following reverse-phase liquid chromatography. nih.govsemanticscholar.org While much of the sensor development has focused on the parent Imidacloprid, multiplexed electrochemical aptasensors are being developed for the simultaneous detection of several neonicotinoids, indicating a potential future application for its metabolites. researchgate.net
Methodological Challenges and Future Directions in Analytical Sensitivity and Specificity
Despite significant advancements, the analysis of this compound still presents several challenges. Matrix effects remain a primary concern in LC-MS/MS analysis, potentially compromising the accuracy and sensitivity of the method. researchgate.netresearchgate.net While the use of isotope-labeled internal standards and matrix-matched calibration can mitigate these effects, developing more efficient cleanup strategies is an ongoing area of research. researchgate.net
Another challenge is the simultaneous analysis of multiple metabolites . Imidacloprid degrades into several compounds, including the olefin, urea (B33335), and 5-hydroxy forms. nih.govoup.com Developing a single method that can efficiently extract and quantify all relevant metabolites simultaneously is crucial for a comprehensive risk assessment. mdpi.com
The cross-reactivity in immunoassays like ELISA limits their use for specific quantification of this compound in the presence of other metabolites. digitellinc.com This highlights the need for more specific antibodies or alternative rapid screening methods.
Future directions in this field will likely focus on:
Developing analytical methods with even lower detection limits to meet stricter regulatory standards and to better understand trace-level environmental contamination.
Improving the efficiency and selectivity of sample preparation techniques, possibly through the use of novel materials like molecularly imprinted polymers (MIPs) or advanced nanomaterials. mdpi.comsemanticscholar.org
Expanding the scope of multi-residue methods to include a wider range of neonicotinoids and their metabolites in a single run.
Advancing portable and rapid detection systems, such as electrochemical and optical sensors, with enhanced specificity for field-based monitoring of this compound. encyclopedia.pub
Ecological Implications of Imidacloprid Olefin Presence in Non Target Organisms
Impact on Beneficial Arthropod Communities (e.g., Pollinators, Natural Enemies)
Imidacloprid-olefin (B105727) poses a considerable risk to beneficial arthropods, which are crucial for healthy ecosystem function. Pollinators like bees, and natural enemies of pests such as lady beetles, are susceptible to the effects of this compound. nih.govorst.edu The olefin metabolite has been shown to be more acutely toxic to honeybees than its parent compound, imidacloprid (B1192907). orst.eduoup.comboerenlandvogels.nl Studies have found that while imidacloprid's 5-hydroxy metabolite is similarly toxic to the parent compound, the olefin metabolite is even more so. orst.eduboerenlandvogels.nl For instance, acute toxicity tests on Apis mellifera showed that this compound had lower LD50 values (indicating higher toxicity) than imidacloprid itself. boerenlandvogels.nl
The impact extends to other beneficial insects as well. Sublethal concentrations of imidacloprid have been demonstrated to negatively affect lady beetles (Hippodamia variegata), reducing their longevity and survival rates, which in turn may diminish the biological control services they provide. nih.gov
Exposure to sublethal concentrations of imidacloprid and its metabolites can induce significant behavioral and physiological changes in beneficial arthropods. In honeybees (Apis mellifera and Apis cerana), these effects are well-documented and include impaired cognitive functions. nih.govplos.org
Key sublethal effects observed in bees include:
Impaired Learning and Decision-Making : Sublethal doses have been shown to reduce olfactory and visual learning. plos.org A notable study demonstrated that exposure to imidacloprid significantly impaired a bee's ability to assess danger, increasing the likelihood of visiting a food source with a predator. nih.govplos.org
Reduced Foraging Activity : Foraging efficiency is compromised, with bees collecting significantly less nectar from contaminated sources. nih.govplos.org The ability to fly during foraging is also reduced. researchgate.net This could be due to a reduction in motivation or the physical ability to drink nectar. nih.govplos.org
Altered Locomotor Activity : Exposure can lead to difficulties with movement coordination, trembling, and changes in activity levels, which are dependent on dose and time. researchgate.netd-nb.info
Suppressed Immune Defense : Imidacloprid can affect the individual immunity of bees, making them more susceptible to diseases and parasites. nih.govd-nb.info
These sublethal effects can occur even at low concentrations and can have cascading consequences for the health and survival of the entire colony. researchgate.net
The sublethal effects on individual organisms can scale up to affect population dynamics and the vital ecosystem services they provide. For pollinators, impaired foraging and reduced immune function can weaken colonies, leading to slower growth and a significant reduction in the production of new queens. up.ac.za This directly impacts the long-term survival and population size of bee colonies. xerces.org
The decline in beneficial insect populations, including both pollinators and natural predators, has direct consequences for agriculture and natural ecosystems. nih.govresearchgate.net A reduction in pollinators threatens crop pollination, while a decrease in natural enemies can lead to outbreaks of pest insects. nih.gov The widespread presence of neonicotinoids and their metabolites like this compound in the environment is considered a contributing factor to the global decline in bee populations and has been linked to reduced populations of aquatic insects and insectivorous birds. nih.govontariobee.com
Sublethal Effects on Behavior and Physiology
Terrestrial and Soil Biota Interactions and Ecological Consequences
In the terrestrial environment, imidacloprid and its metabolites can persist in the soil, affecting soil-dwelling organisms that are vital for soil health. researchgate.netetsu.edu Earthworms (Eisenia fetida), which are crucial for soil structure and fertility, are highly susceptible to imidacloprid. nih.govmdpi.com
Research has shown that imidacloprid can cause significant mortality and tissue damage in earthworms. nih.govmdpi.com Sublethal effects include altered burrowing and feeding behaviors, which can decrease soil macropore formation and decomposition services. etsu.edu While this compound was not detected in some soil dissipation studies, its parent compound is known to be persistent, with half-lives ranging from 35 to over 1200 days depending on soil conditions. researchgate.netcdnsciencepub.com
The impact on soil microarthropod communities has yielded mixed results, with some studies observing reductions in abundance while others found no significant effects. etsu.educdnsciencepub.com However, given the toxicity of imidacloprid and its metabolites, there is a clear potential for negative consequences on the abundance and function of soil biota. etsu.edu
Comparative Ecotoxicological Assessments with Parent Imidacloprid
A key aspect of understanding the environmental risk of this compound is comparing its toxicity to the parent compound, imidacloprid. Research across different organisms consistently shows that this compound is often as toxic, or even more toxic, than imidacloprid.
Comparative Toxicity of Imidacloprid and this compound
| Organism Group | Finding | Source(s) |
|---|---|---|
| Honeybees | This compound is more acutely toxic than the parent imidacloprid. | orst.eduboerenlandvogels.nlorst.edu |
| Aphids | This compound was found to be more toxic than imidacloprid. | orst.edu |
| Aquatic Arthropods | This compound showed similar toxicity to imidacloprid in the sensitive mayfly Cloeon dipterum. | nih.govresearchgate.net |
| General Invertebrates | The toxicity of this compound can approach that of imidacloprid. | cdnsciencepub.com |
Strategies for Environmental Mitigation and Bioremediation of Imidacloprid Olefin
Bioremediation Approaches Utilizing Microbial Degradation Pathways
Bioremediation offers a promising and environmentally friendly approach to address imidacloprid-olefin (B105727) contamination. mdpi.com This strategy harnesses the metabolic capabilities of microorganisms to break down the compound into less harmful substances. mdpi.com Microbial degradation is considered a clean, efficient, and ecologically sound method for remediating organic compounds in soil and water, minimizing the risk of secondary pollution. mdpi.com
Identification and Characterization of Olefin-Degrading Microorganisms
Several microorganisms have been identified for their ability to degrade imidacloprid (B1192907) and its metabolites, including this compound. While much of the research has focused on the parent compound, the degradation pathways often involve the formation and subsequent breakdown of this compound.
Key microorganisms capable of degrading imidacloprid, and by extension potentially its olefin metabolite, include various bacterial and fungal species. Bacteria such as Pseudomonas, Bacillus, Stenotrophomonas maltophilia, and Pseudoxanthomonas indica have demonstrated notable degradation capabilities. mdpi.comnih.govfrontiersin.org For instance, Stenotrophomonas maltophilia has been shown to transform imidacloprid into its olefin derivative through a dehydrogenation process. researchgate.net Similarly, Pseudoxanthomonas indica CGMCC 6648 can convert imidacloprid to this compound in the presence of pyruvate (B1213749). mdpi.com Fungi, such as Aspergillus terreus YESM3, have also been reported as effective in the bioremediation of imidacloprid. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) analysis has been instrumental in identifying the breakdown products of imidacloprid by certain bacteria. For example, Pseudomonas plecoglossicida MBSB-12, isolated from contaminated tea garden soil, was found to break down imidacloprid into less harmful products, including imidacloprid guanidine (B92328) olefin. nih.gov Another study identified Mycobacterium sp. strain MK6, which could degrade imidacloprid, with small amounts of desnitro-olefin observed during the process. nih.gov
Table 1: Selected Microorganisms Involved in Imidacloprid and this compound Degradation
| Microorganism | Type | Key Findings |
| Pseudomonas plecoglossicida MBSB-12 | Bacterium | Degrades imidacloprid into products including imidacloprid guanidine olefin. nih.gov |
| Stenotrophomonas maltophilia | Bacterium | Transforms imidacloprid into this compound via dehydrogenation. frontiersin.orgresearchgate.net |
| Pseudoxanthomonas indica CGMCC 6648 | Bacterium | Can form this compound from imidacloprid in the presence of pyruvate. mdpi.com |
| Bacillus aerophilus | Bacterium | Implicated in the biodegradation of imidacloprid where olefin is a detected metabolite. mdpi.com |
| Mycobacterium sp. strain MK6 | Bacterium | Degrades imidacloprid with transient observation of desnitro-olefin. nih.gov |
| Aspergillus terreus YESM3 | Fungus | Effective in the bioremediation of imidacloprid. frontiersin.org |
Optimization of Microbial Degradation Conditions (e.g., pH, Co-substrates)
The efficiency of microbial degradation of this compound is significantly influenced by environmental conditions such as pH and the presence of co-substrates. Optimizing these factors is crucial for enhancing the bioremediation process.
pH: Most studies indicate that a neutral pH is optimal for the microbial degradation of imidacloprid. For instance, Bacillus cereus achieved optimal biodegradation of imidacloprid at a pH of 7. mdpi.com Similarly, research on other bacterial strains like Bacillus aerophilus and Rhodococcus sp. has shown effective degradation at pH levels around 7.7 to 7.9. mdpi.com Microorganisms isolated from natural environments often exhibit adaptability to a wider range of pH values, which is advantageous for in-situ bioremediation. mdpi.com
Co-substrates: The presence of additional carbon sources, or co-substrates, can significantly impact the degradation of imidacloprid and the formation of its metabolites. For example, Pseudoxanthomonas indica CGMCC 6648 degrades imidacloprid to 5-hydroxy imidacloprid and this compound in the presence of glucose, while the presence of pyruvate specifically leads to the formation of this compound. mdpi.com In another study, the oligotrophic bacterium Hymenobacter latericoloratus CGMCC 16346 showed enhanced degradation of imidacloprid in the presence of maltose (B56501) as a co-substrate. nih.gov
Table 2: Optimized Conditions for Microbial Degradation of Imidacloprid
| Microorganism/Culture | Optimal pH | Co-substrate | Degradation Efficiency | Reference |
| Bacillus cereus | 7 | - | 92% in 11 days | mdpi.com |
| Klebsiella pneumoniae strain BHC1 | - | - | 78% within 7 days at 30°C | mdpi.comfrontiersin.org |
| Hymenobacter latericoloratus CGMCC 16346 | - | Maltose | 40.8% in 10 days | nih.gov |
| Pseudoxanthomonas indica CGMCC 6648 | - | Pyruvate | Formation of this compound in 96 hours | mdpi.com |
Advanced Oxidation Processes and Other Physicochemical Degradation Methods
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.comnih.gov AOPs have been shown to be effective in degrading imidacloprid, and by extension, could be applied to its olefin metabolite. mdpi.com
Various AOPs have been explored for imidacloprid degradation, including:
Ozonation: The use of ozone (O₃) can effectively degrade imidacloprid in water, with the process being influenced by pH. mdpi.com
Fenton and Electro-Fenton Processes: The Fenton process, which uses hydrogen peroxide and an iron catalyst, can completely remove imidacloprid in a relatively short time. mdpi.com The electro-Fenton process, which generates the Fenton reagents electrochemically, has also demonstrated high mineralization efficiency, removing up to 94% of the total organic carbon. nih.gov
Photocatalysis: This method uses a photocatalyst, such as titanium dioxide (TiO₂), and light to generate hydroxyl radicals. researchgate.net Combining TiO₂ with UV irradiation has been investigated for its effectiveness in degrading imidacloprid. researchgate.net
Hydrodynamic Cavitation: This process, when combined with additives like hydrogen peroxide or Fenton's reagent, has been shown to achieve near-complete degradation of imidacloprid. nih.gov
These physicochemical methods can be highly efficient but may also be non-selective. mdpi.com Combining different AOPs can significantly improve the degradation and mineralization rates. mdpi.com
Table 3: Efficacy of Different Advanced Oxidation Processes on Imidacloprid
| AOP Method | Key Findings | Reference |
| Ozonation | Effective degradation, influenced by pH. mdpi.com | mdpi.com |
| Electro-Fenton (with BDD anode) | 94% Total Organic Carbon (TOC) removal in 2 hours. nih.gov | nih.gov |
| Hydrodynamic Cavitation with Fenton's Reagent | Complete degradation in 60 minutes. nih.gov | nih.gov |
| Photocatalysis (UVC + TiO₂) | Effective degradation of imidacloprid. researchgate.net | researchgate.net |
Sustainable Agricultural Practices to Minimize Olefin Environmental Load
Minimizing the initial environmental load of imidacloprid is a key preventative strategy to reduce the subsequent formation of this compound. Sustainable agricultural practices play a crucial role in achieving this goal.
Key practices include:
Precision Agriculture: Techniques like drip irrigation deliver water and dissolved pesticides directly to the plant's root zone, minimizing runoff and leaching. green.earth
Soil Health Management: Practices that improve soil health, such as cover cropping, crop rotation, and the application of compost and mulch, can enhance soil structure and water infiltration, reducing surface runoff of pesticides. green.earthofrf.org Healthy soils also harbor a more diverse microbial community, which can contribute to the biodegradation of pesticides.
Runoff and Drift Management: Careful application timing, such as avoiding spraying when heavy rain is predicted, and using methods that reduce spray drift can prevent pesticides from contaminating nearby water bodies. ny.gov The incorporation of manure into the soil, rather than surface application, has also been shown to decrease runoff potential. ofrf.org
By implementing these sustainable practices, the amount of imidacloprid entering the environment can be significantly reduced, thereby minimizing the formation and environmental load of its more persistent and toxic metabolite, this compound. cnagrochem.comcnagrochem.com
Emerging Research Frontiers and Methodological Advancements in Imidacloprid Olefin Studies
Systems Biology Approaches to Elucidate Complex Metabolic Networks
Systems biology offers a powerful lens through which to understand the intricate metabolic fate of imidacloprid (B1192907) and its transformation into the more toxic metabolite, imidacloprid-olefin (B105727). This holistic approach moves beyond the study of individual components to analyze the complex interactions within a biological system. For instance, in goldfish (Carassius auratus), it is hypothesized that imidacloprid, after absorption, undergoes dehydrogenation in the liver, a process mediated by cytochrome P450 enzymes, to form this compound. mdpi.com This initial transformation is a critical step in a larger metabolic cascade that can lead to the formation of other metabolites like 5-hydroxy-imidacloprid and imidacloprid-urea. mdpi.com Understanding these interconnected pathways is crucial, as the biological activity of imidacloprid is a result of the combined effects of the parent compound and its various metabolites. mdpi.com
In invertebrates, such as houseflies and bees, the metabolic pathways also lead to the formation of this compound, alongside other metabolites. mdpi.com The application of systems biology can help to map these networks and identify key enzymatic players and regulatory mechanisms. For example, studies on the bacterium Stenotrophomonas maltophilia have shown its ability to transform imidacloprid into this compound through a dehydrogenation process. researchgate.net By integrating data from genomics, proteomics, and metabolomics, systems biology can create comprehensive models of how different organisms process imidacloprid, revealing why certain species may be more susceptible to the toxic effects of its olefin metabolite.
Application of Advanced –Omics Technologies (e.g., Metabolomics, Proteomics)
The fields of metabolomics and proteomics are at the forefront of investigating the sublethal effects of this compound. These "omics" technologies allow for a broad-scale analysis of the molecular changes occurring within an organism upon exposure.
Proteomics , the large-scale study of proteins, has provided significant insights. In a study on the human dopaminergic LUHMES cell line, exposure to this compound was found to alter the expression of proteins involved in crucial cellular functions. researchgate.netuni-konstanz.denih.gov Bioinformatic analysis of these proteomic changes pointed towards disruptions in protein synthesis and ribosomal function, suggesting a potential mechanism for neurotoxicity. researchgate.netuni-konstanz.denih.gov Another proteomics study on bumblebees (Bombus terrestris) chronically exposed to imidacloprid revealed that the level of the more dangerous this compound metabolite was 3.4-fold higher than the parent compound. researchgate.net This exposure led to the significant downregulation of proteins involved in the terpenoid backbone biosynthesis pathway and suppressed the entire mevalonate (B85504) pathway, which is critical for various cellular processes. researchgate.net These findings indicate complex metabolic and neurological consequences of this compound exposure. researchgate.net
Metabolomics , which focuses on the complete set of small-molecule metabolites, is also a key tool. It can be used to identify and quantify this compound and other related metabolites in various biological and environmental samples. For example, liquid chromatography-mass spectrometry (LC-MS) based metabolomics has been used to detect this compound in human urine, providing a means for biomonitoring human exposure. researchgate.net In plants, metabolomic approaches have shown that sulfur deficiency can lead to an increased accumulation of toxic metabolites like this compound in lettuce, exacerbating phytotoxicity. nih.gov The quantitative detection of this compound and other metabolites using techniques like LC-QQQ/MS helps in understanding their distribution and persistence in different tissues and over time. mdpi.com
| Technology | Application in this compound Research | Key Findings |
| Proteomics | Investigating protein expression changes in human cell lines and bumblebees upon exposure. | Altered proteins related to protein synthesis, ribosomal function, and the mevalonate pathway. researchgate.netuni-konstanz.denih.govresearchgate.net |
| Metabolomics | Detecting and quantifying this compound and other metabolites in various matrices. | Enables human biomonitoring and understanding of factors influencing metabolite accumulation in plants. researchgate.netnih.gov |
Predictive Modeling of Environmental Fate and Ecological Risk Assessment
Predictive modeling is an essential tool for understanding the environmental journey of this compound and assessing its potential ecological risks. The environmental fate of imidacloprid, and by extension its metabolites, is influenced by various factors. Imidacloprid itself is highly soluble in water and has a low tendency to accumulate in organisms. epa.gov However, it is persistent in soil and aquatic systems under aerobic conditions. epa.gov
Models are used to predict how imidacloprid and its metabolites move through the environment. For instance, when applied as a basal bark spray to control hemlock woolly adelgid, the concentration of this compound in the soil is expected to be highest near the treated trees and decrease with distance. cdnsciencepub.comcdnsciencepub.com These models are crucial for ecological risk assessments, which aim to determine the likelihood of adverse effects on non-target organisms. cdnsciencepub.com
The toxicity of this compound, which can be more potent than the parent compound, is a key parameter in these risk assessments. mdpi.com For soil invertebrates, risk quotients (RQs) are calculated based on measured environmental concentrations and toxicity data. cdnsciencepub.comcdnsciencepub.com These assessments have shown that the highest risk to non-target soil invertebrates from basal bark applications of imidacloprid occurs within 200 cm of the treated trees. cdnsciencepub.com The development and application of Species Sensitivity Distribution (SSD) models further refine these risk assessments. cdnsciencepub.com
Development of Novel Biomonitoring and Biosensing Tools
The need for sensitive and rapid detection of this compound has driven the development of innovative biomonitoring and biosensing technologies. Traditional methods like chromatography are effective but can be time-consuming. mdpi.com
Biomonitoring in humans has been advanced through the analysis of biological samples like urine and hair. researchgate.netresearchgate.net Studies have successfully detected this compound in human urine, indicating that it can be a useful biomarker for assessing exposure. researchgate.net The development of analytical methods such as liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) has facilitated the monitoring of imidacloprid and its metabolites in both animal and human samples. researchgate.net
Biosensors offer a promising alternative for rapid, on-site detection. These devices combine a biological recognition element with a transducer to generate a measurable signal. acs.org While much of the biosensor development has focused on the parent compound, imidacloprid, the principles can be adapted for its metabolites. Electrochemical biosensors, for instance, have shown high selectivity and low detection limits for pesticides. acs.org Aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that bind to specific targets, are also being explored for the detection of neonicotinoids. nih.gov The integration of nanomaterials into these biosensors can significantly enhance their sensitivity and performance. mdpi.comencyclopedia.pub The development of portable, smartphone-linked biosensors represents a significant step towards real-time environmental monitoring. nih.gov
| Tool | Description | Relevance to this compound |
| Human Biomonitoring | Analysis of human matrices (e.g., urine, hair) to assess chemical exposure. | Detection of this compound in urine serves as a biomarker of exposure. researchgate.net |
| Biosensors | Analytical devices using a biological component for detection. | Emerging technologies for rapid and sensitive detection of neonicotinoids and their metabolites. acs.orgnih.gov |
Interdisciplinary Research Needs for Comprehensive Understanding
A comprehensive understanding of this compound requires a collaborative, interdisciplinary approach. The complexity of its formation, environmental fate, and toxicological effects necessitates expertise from various scientific fields.
Chemistry and Toxicology: To fully characterize the transformation pathways of imidacloprid to this compound and to determine the specific toxicological mechanisms of the metabolite.
Ecology and Environmental Science: To assess the impact of this compound on non-target organisms and ecosystems, and to develop effective risk mitigation strategies. savehemlocksnc.org
Molecular Biology and -Omics Technologies: To unravel the cellular and molecular responses to this compound exposure in a wide range of organisms.
Analytical Chemistry and Engineering: To continue developing more sensitive, rapid, and field-deployable methods for detecting this compound in environmental and biological samples. encyclopedia.pub
Computational Biology and Modeling: To create predictive models that can simulate the environmental behavior of this compound and forecast its ecological risks under different scenarios. cdnsciencepub.com
By integrating knowledge from these diverse disciplines, the scientific community can build a more complete picture of the challenges posed by this compound and work towards informed regulatory decisions and sustainable environmental management.
Q & A
Q. What are the key physicochemical properties of imidacloprid-olefin, and how do they influence experimental design?
this compound (CAS: 138261-41-3) is a derivative of imidacloprid, characterized by its nitroimine group. Critical physicochemical properties include molecular stability under varying pH conditions (tested via OPPTS guidelines), oxidation-reduction potential, and solubility in polar solvents . These properties dictate protocols for storage (e.g., avoiding moisture) and analytical methods like HPLC or LC-MS for quantification . For reproducible results, researchers must standardize solvent systems and pH buffers in kinetic studies .
Q. How can researchers validate the purity of synthesized this compound?
Purity validation requires a combination of chromatographic (e.g., GC-MS with >99% purity thresholds) and spectroscopic techniques (NMR for structural confirmation). Calibrate instruments using certified reference standards (e.g., PESTANAL® 34170) and report retention times, peak areas, and signal-to-noise ratios to avoid misinterpretation . Cross-check against known degradation products (e.g., olefin isomers) to rule out contamination .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as toxic (GHS hazard symbol: skull and crossbones). Researchers must:
- Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or dermal exposure.
- Implement spill containment measures (e.g., inert absorbents) and dispose of waste via EPA-approved protocols .
- Maintain a locked storage system with temperature control (20–25°C) to prevent degradation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
A 2<sup>k</sup> factorial design evaluates variables like catalyst concentration, temperature, and reaction time. For example, a study might test:
Q. How should researchers address contradictions in this compound toxicity data across studies?
Contradictions often arise from methodological differences (e.g., LC50 assays vs. chronic exposure models). To resolve discrepancies:
Q. What advanced computational tools predict this compound’s environmental fate?
COMSOL Multiphysics models diffusion kinetics in soil-water systems, while AI-driven platforms (e.g., Restackio) simulate degradation pathways under varying redox conditions. Validate predictions with field data (e.g., half-life in aerobic vs. anaerobic environments) and adjust parameters like organic carbon content .
Q. How can isotopic labeling (e.g., <sup>15</sup>N) track this compound metabolites in biological systems?
Synthesize <sup>15</sup>N-labeled this compound via nitration of precursor compounds. Use mass spectrometry imaging (MSI) to map metabolite distribution in tissues. Calibrate instruments with internal standards (e.g., imidacloprid-d4) to quantify isotopic enrichment .
Methodological Guidance
- Data Reporting : Adhere to Beilstein Journal guidelines: Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Label figures with error bars (±SD) and statistical significance (p < 0.05) .
- Ethical Compliance : Document EPA submission codes (e.g., PC 129099) for environmental toxicity studies and ensure IACUC approval for in vivo assays .
- Peer Review : Pre-submit hypotheses to platforms like arXiv for feedback on experimental rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
